molecular formula C14H9ClO4 B12552085 4-Chloro-1,3-dihydroxy-2-methyl-9H-xanthen-9-one CAS No. 150693-10-0

4-Chloro-1,3-dihydroxy-2-methyl-9H-xanthen-9-one

Cat. No.: B12552085
CAS No.: 150693-10-0
M. Wt: 276.67 g/mol
InChI Key: AWNIUBDOEINZQP-UHFFFAOYSA-N
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Description

4-Chloro-1,3-dihydroxy-2-methyl-9H-xanthen-9-one is a xanthone derivative, a class of compounds known for their diverse biological activities and structural variety. Xanthones are aromatic oxygenated heterocyclic molecules with a dibenzo-γ-pyrone scaffold. The compound’s molecular formula is C14H9ClO4, and it is characterized by the presence of chlorine, hydroxyl, and methyl groups attached to the xanthone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1,3-dihydroxy-2-methyl-9H-xanthen-9-one typically involves the chlorination of 1,3-dihydroxy-2-methyl-9H-xanthen-9-one. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure selective chlorination.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1,3-dihydroxy-2-methyl-9H-xanthen-9-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea in polar solvents.

Major Products Formed

    Oxidation: Formation of xanthone quinones.

    Reduction: Formation of dihydro-xanthones.

    Substitution: Formation of amino or thio-xanthone derivatives.

Scientific Research Applications

4-Chloro-1,3-dihydroxy-2-methyl-9H-xanthen-9-one has several scientific research applications:

    Chemistry: Used as a precursor for synthesizing other xanthone derivatives with potential biological activities.

    Biology: Studied for its antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential anticancer and antimicrobial activities.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The biological effects of 4-Chloro-1,3-dihydroxy-2-methyl-9H-xanthen-9-one are primarily due to its ability to modulate oxidative stress and inflammation pathways. It interacts with molecular targets such as nuclear factor erythroid 2-related factor 2 (Nrf2), which regulates the expression of antioxidant proteins. The compound’s hydroxyl groups can scavenge free radicals, thereby reducing oxidative damage in cells.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dihydroxy-2-methyl-9H-xanthen-9-one: Lacks the chlorine atom, making it less reactive in substitution reactions.

    4-Methoxy-1,3-dihydroxy-2-methyl-9H-xanthen-9-one: Contains a methoxy group instead of chlorine, altering its electronic properties and reactivity.

    2,4-Dichloro-1,3-dihydroxy-6-methoxy-9H-xanthen-9-one: Has additional chlorine and methoxy groups, leading to different biological activities.

Uniqueness

4-Chloro-1,3-dihydroxy-2-methyl-9H-xanthen-9-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological properties. The presence of the chlorine atom enhances its potential for nucleophilic substitution reactions, making it a valuable intermediate in synthetic chemistry.

Properties

CAS No.

150693-10-0

Molecular Formula

C14H9ClO4

Molecular Weight

276.67 g/mol

IUPAC Name

4-chloro-1,3-dihydroxy-2-methylxanthen-9-one

InChI

InChI=1S/C14H9ClO4/c1-6-11(16)9-13(18)7-4-2-3-5-8(7)19-14(9)10(15)12(6)17/h2-5,16-17H,1H3

InChI Key

AWNIUBDOEINZQP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C(=C1O)Cl)OC3=CC=CC=C3C2=O)O

Origin of Product

United States

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